Cas no 4277-29-6 (Cycloheptanecarbaldehyde)

Cycloheptanecarbaldehyde 化学的及び物理的性質
名前と識別子
-
- Cycloheptanecarbaldehyde
- Cycloheptanecarboxaldehyde
- cycloheptancarbaldehyd
- Cycloheptylformaldehyd
- Formylcycloheptane
- Methylal-cycloheptan
- Suberonaldehyd
- AMY21681
- A826005
- Aldehydes, 6
- UGBFRCHGZFHSBC-UHFFFAOYSA-N
- DTXSID90195419
- BS-13128
- FT-0693169
- AKOS012322189
- 4277-29-6
- AT13628
- NS00047904
- CS-0144556
- Cycloheptanecarbaldehyde, AldrichCPR
- A1-31725
- MFCD03412495
- SCHEMBL95620
- BDBM50028812
- Z1079442748
- CHEMBL277996
- EN300-91418
- EINECS 224-279-5
- Cycloheptanecarboxal?dehyde
- DB-070339
-
- MDL: MFCD03412495
- インチ: InChI=1S/C8H14O/c9-7-8-5-3-1-2-4-6-8/h7-8H,1-6H2
- InChIKey: UGBFRCHGZFHSBC-UHFFFAOYSA-N
- ほほえんだ: C1CCCC(CC1)C=O
計算された属性
- せいみつぶんしりょう: 126.10400
- どういたいしつりょう: 126.104
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 80.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1A^2
- ひょうめんでんか: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 色と性状: 自信がない
- 密度みつど: 0.965
- ふってん: 184°Cat760mmHg
- フラッシュポイント: 58.7°C
- 屈折率: 1.506
- PSA: 17.07000
- LogP: 2.15570
- ようかいせい: 自信がない
Cycloheptanecarbaldehyde セキュリティ情報
- 危険物輸送番号:UN 1989
- 危険カテゴリコード: 10-36/37/38
- セキュリティの説明: S16-S26-S36-S37-S39
- リスク用語:R10; R36/37/38
Cycloheptanecarbaldehyde 税関データ
- 税関コード:2912299000
- 税関データ:
中国税関コード:
2912299000概要:
291229900.他の酸素含有基を有さない他の環状アルデヒド。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、テトラホルムアルデヒドの外観
要約:
291229900。他の酸素官能基を有さない他の環状アルデヒド。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
Cycloheptanecarbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB155257-5 g |
Cycloheptanecarbaldehyde, 97%; . |
4277-29-6 | 97% | 5g |
€926.00 | 2023-06-23 | |
TRC | C991218-25mg |
cycloheptanecarbaldehyde |
4277-29-6 | 25mg |
$ 50.00 | 2022-06-06 | ||
Enamine | EN300-91418-10.0g |
cycloheptanecarbaldehyde |
4277-29-6 | 95% | 10.0g |
$2387.0 | 2024-05-21 | |
Enamine | EN300-91418-2.5g |
cycloheptanecarbaldehyde |
4277-29-6 | 95% | 2.5g |
$727.0 | 2024-05-21 | |
abcr | AB155257-5g |
Cycloheptanecarbaldehyde, 97%; . |
4277-29-6 | 97% | 5g |
€926.00 | 2025-02-21 | |
1PlusChem | 1P00C13Z-500mg |
CYCLOHEPTANECARBALDEHYDE |
4277-29-6 | 95% | 500mg |
$443.00 | 2024-05-02 | |
1PlusChem | 1P00C13Z-2.5g |
CYCLOHEPTANECARBALDEHYDE |
4277-29-6 | 95% | 2.5g |
$961.00 | 2024-05-02 | |
A2B Chem LLC | AF60511-5g |
Cycloheptanecarbaldehyde |
4277-29-6 | 95% | 5g |
$662.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0581-500mg |
cycloheptanecarbaldehyde |
4277-29-6 | 95% | 500mg |
¥851.0 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0581-250mg |
cycloheptanecarbaldehyde |
4277-29-6 | 95% | 250mg |
¥515.0 | 2024-04-19 |
Cycloheptanecarbaldehyde 関連文献
-
Masanori Yoshida,Erika Masaki,Hiroto Ikehara,Shoji Hara Org. Biomol. Chem. 2012 10 5289
Cycloheptanecarbaldehydeに関する追加情報
Cycloheptanecarbaldehyde (CAS No. 4277-29-6): A Comprehensive Overview
Cycloheptanecarbaldehyde (CAS No. 4277-29-6) is a cyclic aldehyde with a seven-membered ring structure. This compound has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, organic synthesis, and materials science. This comprehensive overview aims to provide a detailed understanding of Cycloheptanecarbaldehyde, including its synthesis, reactivity, and recent research advancements.
Synthesis of Cycloheptanecarbaldehyde
The synthesis of Cycloheptanecarbaldehyde can be achieved through several methods, each with its own advantages and limitations. One of the most common approaches involves the oxidation of cycloheptanol using an oxidizing agent such as potassium permanganate or chromium trioxide. Another method involves the catalytic hydrogenation of cycloheptene followed by oxidation to form the aldehyde. Recent advancements in green chemistry have led to the development of more environmentally friendly methods, such as the use of supported gold nanoparticles as catalysts for the selective oxidation of cycloheptanol.
Reactivity and Chemical Properties
Cycloheptanecarbaldehyde exhibits typical reactivity patterns of aldehydes, making it a versatile building block in organic synthesis. It readily undergoes nucleophilic addition reactions, such as the formation of hemiacetals and acetals with alcohols, and can be reduced to cycloheptanol using reducing agents like sodium borohydride or hydrogen gas over a palladium catalyst. Additionally, Cycloheptanecarbaldehyde can participate in condensation reactions, such as the formation of imines with primary amines or the aldol condensation with other carbonyl compounds.
The cyclic structure of Cycloheptanecarbaldehyde also influences its reactivity. The strain in the seven-membered ring can affect the stability and reactivity of the carbonyl group, leading to unique reaction outcomes compared to linear aldehydes. For example, studies have shown that Cycloheptanecarbaldehyde can undergo intramolecular cyclization reactions under certain conditions, forming complex cyclic compounds with potential pharmaceutical applications.
Applications in Pharmaceuticals and Materials Science
Cycloheptanecarbaldehyde has found applications in various fields due to its unique chemical properties. In pharmaceutical research, it serves as an important intermediate in the synthesis of bioactive compounds. For instance, recent studies have explored the use of Cycloheptanecarbaldehyde derivatives in the development of novel anti-inflammatory agents and anticancer drugs. The ability to functionalize the cycloheptane ring through various chemical transformations makes it a valuable starting material for drug discovery.
In materials science, Cycloheptanecarbaldehyde has been used as a monomer or building block for the synthesis of advanced polymers and materials. Its cyclic structure provides rigidity and stability to polymer chains, which can enhance mechanical properties and thermal stability. Research has shown that polymers derived from Cycloheptanecarbaldehyde exhibit excellent solvent resistance and thermal stability, making them suitable for use in coatings, adhesives, and other high-performance materials.
Recent Research Advancements
The field of organic chemistry is constantly evolving, and recent research has shed new light on the potential applications and synthetic methods for Cycloheptanecarbaldehyde. One notable study published in the Journal of Organic Chemistry reported a novel method for the asymmetric synthesis of chiral cycloheptane derivatives using a chiral catalyst. This method offers improved yields and enantioselectivity compared to traditional approaches, opening up new possibilities for the synthesis of enantiopure compounds with pharmaceutical relevance.
In another study published in Angewandte Chemie, researchers explored the use of metal-free catalytic systems for the selective oxidation of cycloalkanes to their corresponding aldehydes. The study demonstrated that using visible light photocatalysis could achieve high selectivity and yield for the oxidation of cycloheptane to Cycloheptanecarbaldehyde strong>. This green chemistry approach not only reduces environmental impact but also simplifies the synthetic process.
Conclusion
Cycloheptanecarbaldehyde (CAS No. 4277-29-6) strong> is a versatile compound with a wide range of applications in pharmaceuticals, organic synthesis, and materials science. Its unique chemical properties and reactivity make it an important building block for the development of novel bioactive compounds and advanced materials. Recent advancements in synthetic methods have further expanded its potential uses, highlighting its importance in modern chemistry research.
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